molecular formula C12H18ClNO B2466766 (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride CAS No. 1909287-09-7

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride

Cat. No. B2466766
M. Wt: 227.73
InChI Key: GGQQQIBXTLUYNT-PFWPSKEQSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be analyzed.


Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Stereochemistry Analysis : The compound has been involved in studies related to synthesis and stereochemistry. Baldwin & Burrell (2000) discussed the synthesis and absolute stereochemistry of similar cyclobutane derivatives, highlighting the precision required in synthesizing and determining the stereochemistry of such compounds (Baldwin & Burrell, 2000).

Analgesic Activity

  • Analgesic Potential Research : The compound's structural analogs have been studied for their analgesic properties. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, showing potential in analgesic potency in various assays (Epstein et al., 1981).

Kinetics and Mechanisms of Reactions

  • Reaction Kinetics Study : Research by Castro et al. (2001) on the kinetics of reactions involving similar methoxyphenyl compounds provides insights into the behavior of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride in chemical reactions (Castro et al., 2001).

Substance P (NK1) Receptor Antagonism

  • Role in Substance P Receptor Antagonism : Snider et al. (1991) explored CP-96,345, a compound structurally similar to (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride, which is a potent antagonist of the substance P (NK1) receptor, suggesting possible receptor interaction properties for this compound (Snider et al., 1991).

Enantioselective Synthesis Applications

  • Enantioselective Synthesis : Lifchits & Charette (2008) conducted studies on the enantioselective synthesis of similar compounds, demonstrating the potential application of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride in creating enantiomerically pure pharmaceuticals (Lifchits & Charette, 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely is also included.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis of the compound could be improved.


properties

IUPAC Name

3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-11-6-10(7-11)9-4-3-5-12(8-9)14-2;/h3-5,8,10-11,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQQQIBXTLUYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride

CAS RN

1909287-09-7
Record name (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride
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